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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenolate

Cat. No.: B1183072

Executive Summary & Strategic Analysis

Target Molecule: 4-Methyl-3-nitrophenolate (Anionic form of 4-Methyl-3-nitrophenol; CAS:
2042-14-0).[1] Synonyms: 3-Nitro-p-cresol, 4-Hydroxy-2-nitrotoluene (Note: IUPAC numbering
priority can vary, but the structure is consistently p-cresol nitrated ortho to the methyl group).[1]
Primary Applications: Precursor for ether-derivative herbicides (e.g., Fluorodifen analogs),
specialty dyes, and pharmaceutical intermediates.[1]

The Regioselectivity Challenge

Synthesizing 4-methyl-3-nitrophenol presents a classic electrophilic aromatic substitution
dilemma.[1] The starting material, p-cresol (4-methylphenol), contains two directing groups:

e Hydroxyl (-OH): Strong activator, ortho/para director.[1]
o Methyl (-CH3): Weak activator, ortho/para director.[1]
In p-cresol, the para position is blocked.[1]

o Direct Nitration: The -OH group dominates, directing the incoming nitro group to the positions
ortho to itself (positions 2 and 6). This yields 2-nitro-p-cresol as the major product, not the
desired 3-nitro isomer.[1]

e The Solution: To access the 3-position (ortho to the methyl, meta to the hydroxyl), one must
either mask the directing power of the hydroxyl group or use an indirect substitution pathway
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(e.g., via aniline derivatives).

This guide details two high-fidelity pathways: the Carbonate Protection Route (Industrial
Scalability) and the Diazotization Route (Laboratory Precision).[1]

Pathway A: The Carbonate Protection Strategy
(Industrial Standard)

Best for: Large-scale production, high throughput, avoiding heavy metal waste.[1]

Mechanistic Logic

By converting the hydroxyl group of p-cresol into a carbonate ester (e.g., p-cresol carbonate),
two effects are achieved:

o Electronic Modulation: The carbonate group (-OCOOR) is less activating than the free
phenol, reducing the kinetic dominance of the ortho-to-oxygen positions.

» Steric Steering: The bulky carbonate group sterically hinders the positions ortho to itself
(positions 2,6).[1] Consequently, nitration is directed toward the less hindered position ortho
to the methyl group (position 3).

Step-by-Step Protocol
Step 1: Esterification (Protection)[1][2]

o Reagents:p-Cresol, Phosgene (

) or Diphenyl Carbonate, NaOH.[1]

e Process:p-Cresol is dissolved in agueous NaOH.[1] Phosgene is bubbled through (or a
carbonate donor added) to form bis(4-methylphenyl) carbonate.[1]

o Key Parameter: Maintain pH > 10 to ensure the phenolate reacts efficiently.[1]

Step 2: Regioselective Nitration[1][3]
¢ Reagents: Bis(4-methylphenyl) carbonate, Mixed Acid (
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)-[1]

o Conditions: Temperature controlled at 20—-40°C.
e Observation: The nitronium ion (
) attacks position 3.[1]
 Intermediate: Bis(4-methyl-3-nitrophenyl) carbonate.[1]

Step 3: Hydrolysis & Salt Formation[1][2]
» Reagents: Aqueous NaOH (10-20%), Heat (80—100°C).[1]

e Process: The nitrated carbonate is hydrolyzed, cleaving the ester linkage. This releases 4-
methyl-3-nitrophenol directly into the alkaline solution as Sodium 4-methyl-3-
nitrophenolate.[1]

« Purification: Acidification with HCI precipitates the free phenol (yellow solid), which can be
recrystallized. For the phenolate salt product, the solution is concentrated or spray-dried.

Pathway B: The Diazotization-Hydrolysis Strategy
(High Precision)

Best for: Laboratory synthesis, analytical standards, ensuring 100% regioisomeric purity.[1]

Mechanistic Logic

This route exploits the pH-dependent directing nature of the amino group.
e Precursor:p-Toluidine (4-methylaniline).[1]

¢ Inversion of Control: In concentrated sulfuric acid, the amino group is protonated to an
ammonium ion (

).[1] The ammonium group is a meta-director and strong deactivator.[1]

o Alignment: In p-toluidine, the position meta to the amino group (position 2 relative to N, or 3
relative to Me) coincides with the position ortho to the methyl group. Both groups direct the
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incoming nitro group to the same target.[1]

Step-by-Step Protocol
Step 1: Nitration of p-Toluidine[4]

» Protocol: Dissolve 10 g of p-toluidine in 200 g of concentrated

. Cool to <0°C.[1][5]

e Addition: Add a mixture of

(fuming) and

dropwise.
e Result: Formation of 3-nitro-p-toluidine (4-methyl-3-nitroaniline).[1]
o Workup: Pour onto ice, neutralize with

, filter the yellow precipitate.

e Yield: ~65-70%.[1][4][5]

Step 2: Diazotization[1]

o Reagents: 3-Nitro-p-toluidine,

, dilute

e Conditions: 0-5°C (Ice bath).[1]
» Reaction:

¢ Critical Control: Maintain temp <5°C to prevent premature decomposition of the diazonium
salt.

Step 3: Sandmeyer-Type Hydrolysis[1]
e Reagents: 30-50%
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(aq).[1]

e Process: The cold diazonium solution is added dropwise to boiling dilute sulfuric acid.[1]
e Mechanism:

mechanism where

gas leaves, generating a highly reactive aryl cation that is immediately quenched by water to
form the phenol.

Step 4: Conversion to Phenolate

o Reagents: NaOH or KOH (stoichiometric).
e Process: The isolated 4-methyl-3-nitrophenol is dissolved in an equimolar base solution.[1]

e Product: 4-Methyl-3-nitrophenolate (solution or solid).[1][2]

Visualization of Synthesis Pathways
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Figure 1: Comparative workflow of Carbonate Protection vs. Diazotization pathways for
regioselective synthesis.
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Technical Comparison & Safety

Parameter

Pathway A: Carbonate
Protection

Pathway B: Diazotization

Regioselectivity

High (>90% 3-nitro isomer)

Excellent (>98% via

purification)
Yield 70-85% 50-65% (Overall)
N High (Standard industrial unit Low/Medium (Diazo thermal
Scalability
ops) hazards)
Phosgene handling (if used); Explosive potential of dry
Key Hazard Thermal runaway during diazonium salts; Evolution of

nitration.[1]

gas.[1]

Impurity Profile

Trace 2-nitro isomer;

Carbonate oligomers.[1]

Trace phenolic tars; azo-

coupling side products.[1]

Critical Safety Note: Thermal Stability

Nitrophenols and their salts are energetic materials.[1]

o Decomposition: 4-Methyl-3-nitrophenol can decompose exothermically above 200°C.[1]

o Alkali Hazard: Dry nitrophenolate salts (the final product) are shock-sensitive and more

unstable than the free phenol.[1] Always handle the phenolate as an agueous solution or wet

paste when possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Nitro-p-cresol | C7TH7NO3 | CID 16271 - PubChem [pubchem.ncbi.nim.nih.gov]

2. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents
[patents.google.com]

¢ 3. researchgate.net [researchgate.net]

e 4, US1394150A - Production of m-nitro-p-cresol - Google Patents [patents.google.com]
¢ 5. prepchem.com [prepchem.com]

e 6. prepchem.com [prepchem.com]
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BenchChem, [2026]. [Online PDF]. Available at:
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nitrophenolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1183072?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/16271
https://patents.google.com/patent/CN1566074A/en
https://patents.google.com/patent/CN1566074A/en
https://www.researchgate.net/publication/284365934_Regioselective_nitration_of_phenols_using_SrNO32_or_benzyltriphenylphosphonium_nitrate_in_the_presence_of_H2SO4-silica_under_solvent_free_conditions
https://patents.google.com/patent/US1394150A/en
https://prepchem.com/synthesis-of-4-methyl-3-nitroaniline/
https://prepchem.com/c-4-methoxy-3-nitrophenol/
https://www.benchchem.com/product/b1183072#synthesis-pathways-for-4-methyl-3-nitrophenolate
https://www.benchchem.com/product/b1183072#synthesis-pathways-for-4-methyl-3-nitrophenolate
https://www.benchchem.com/product/b1183072#synthesis-pathways-for-4-methyl-3-nitrophenolate
https://www.benchchem.com/product/b1183072#synthesis-pathways-for-4-methyl-3-nitrophenolate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1183072?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1183072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1183072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

